molecular formula C9H8FNO2S B8777978 ethyl 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate

ethyl 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B8777978
M. Wt: 213.23 g/mol
InChI Key: ZIGXACGLYBHAFH-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

A mixture of ethyl 2-azido-3-(4-fluorothiophen-2-yl)acrylate and ethyl 2-azido-3-(5-fluorothiophen-2-yl)acrylate (0.37 g) was dissolved in m-xylene (˜10 mL) and heated at 145° C. for 20 min in a capped 40-mL vial. The m-xylene was evaporated in vacuo and the resulting residue was chromatographed over silica gel (0 to 40% EtOAc in heptane over 30 min) to give two products: (a) 0.15 g of an impure pale oil with an Rf=0.25 (10:90 EtOAc/heptane), which stained a bright violet color when developed using anisaldehyde and heat, which was further purified via preparative HPLC using a Chromeleon purification system (methanol/0.1% formic acid-1% acetonitrile mixture in water, 50 mm Dynamax C-18, 28 mL/min (initial gradient of 20% methanol and increasing to 100% over 7 min) to give ethyl 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate (48.9 mg, 3%). tR of product: 4.2-4.4 min. 1H NMR (400 MHz, CD3CN) δ ppm 10.10 (s, 1H), 6.98-7.05 (m, 1H), 6.69 (dd, J=2.05, 0.49 Hz, 1H), 4.29 (q, J=7.09 Hz, 2H), 1.33 (t, J=7.13 Hz, 3H). 19F NMR (376 MHz, CD3CN) δ ppm −122.18 (d, J=2.29 Hz, 1F). (b) 10.5 mg of an impure pale oil with an Rf=0.30 (10:90 EtOAc/heptane), which stained a bright red color when developed using anisaldehyde and heat, was further purified via preparative HPLC as described above (40%-100% methanol over 7 min) to give ethyl 3-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate (5.4 mg, 0.3%). tR of product: 3-3.4 min. 1H NMR (400 MHz, CD3CN) δ ppm 10.30 (s, 1H), 7.06 (t, J=2.05 Hz, 1H), 6.90 (d, J=2.54 Hz, 1H), 4.32 (q, J=7.09 Hz, 2H), 1.34 (t, J=7.10 Hz, 3H). 19F NMR (376 MHz, CD3CN) δ ppm −144.16 (t, J=2.29 Hz, 1F).
Name
ethyl 2-azido-3-(4-fluorothiophen-2-yl)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-azido-3-(5-fluorothiophen-2-yl)acrylate
Quantity
0.37 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N(C(=CC1SC=C(F)C=1)C(OCC)=O)=[N+]=[N-].[N:17]([C:20](=[CH:26][C:27]1[S:28][C:29]([F:32])=[CH:30][CH:31]=1)[C:21]([O:23][CH2:24][CH3:25])=[O:22])=[N+]=[N-].CCOC(C)=O.CCCCCCC.COC1C=CC(C=O)=CC=1>C1(C)C=CC=C(C)C=1>[F:32][C:29]1[S:28][C:27]2[CH:26]=[C:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[NH:17][C:31]=2[CH:30]=1 |f:2.3|

Inputs

Step One
Name
ethyl 2-azido-3-(4-fluorothiophen-2-yl)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)OCC)=CC=1SC=C(C1)F
Name
ethyl 2-azido-3-(5-fluorothiophen-2-yl)acrylate
Quantity
0.37 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)OCC)=CC=1SC(=CC1)F
Step Two
Name
( a )
Quantity
0.15 g
Type
reactant
Smiles
Step Three
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The m-xylene was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was chromatographed over silica gel (0 to 40% EtOAc in heptane over 30 min)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to give two products
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
which was further purified via preparative HPLC
CUSTOM
Type
CUSTOM
Details
a Chromeleon purification system (methanol/0.1% formic acid-1% acetonitrile mixture in water, 50 mm Dynamax C-18, 28 mL/min (initial gradient of 20% methanol
TEMPERATURE
Type
TEMPERATURE
Details
increasing to 100% over 7 min)
Duration
7 min

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=2NC(=CC2S1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 48.9 mg
YIELD: PERCENTYIELD 3%
YIELD: CALCULATEDPERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.